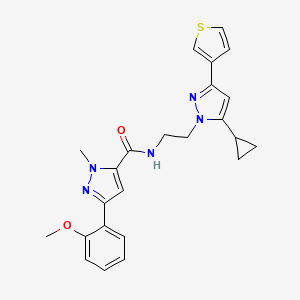

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a unique combination of substituents, including a cyclopropyl group, a thiophen-3-yl moiety, and a 2-methoxyphenyl ring. The ethyl linker between the pyrazole rings enhances conformational flexibility, which may influence binding interactions. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., pyrazole carboxamides and carbothioamides) have demonstrated diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-5-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-28-22(14-20(26-28)18-5-3-4-6-23(18)31-2)24(30)25-10-11-29-21(16-7-8-16)13-19(27-29)17-9-12-32-15-17/h3-6,9,12-16H,7-8,10-11H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAFCRTXQWIKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)NCCN3C(=CC(=N3)C4=CSC=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by a unique molecular structure that includes multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 369.49 g/mol. The presence of the pyrazole ring, along with cyclopropyl and thiophenyl groups, contributes to its structural diversity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N5OS |

| Molecular Weight | 369.49 g/mol |

| Structural Features | Pyrazole, Thiophene |

| Potential Activities | Anti-inflammatory, Antitumor |

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 0.2 to 28.3 µM . The carboxamide group in this compound may enhance its interaction with cellular targets involved in cancer progression.

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Preliminary studies suggest that it may interact with proteins involved in signal transduction pathways critical for cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antitumor Effects : A study demonstrated that pyrazole derivatives exhibited notable antiproliferative effects against human cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Inhibition Studies : Another research highlighted the inhibitory activity of pyrazole-based compounds against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .

- In Vivo Studies : In vivo experiments using animal models have shown promising results for pyrazole derivatives in reducing tumor size and improving survival rates .

Scientific Research Applications

Biological Activities

2.1 Antitumor Potential

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. The specific structure of this compound suggests it may interact with various enzymes or receptors involved in tumor growth and proliferation. Preliminary studies have highlighted its potential as an antitumor agent due to the presence of the pyrazole ring, which is known for its diverse pharmacological activities .

2.2 Anti-inflammatory Effects

The compound's structure may also confer anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

2.3 Insecticidal and Acaricidal Activities

The unique structural features of this compound suggest it could be effective against pests. Studies have shown that similar pyrazole derivatives exhibit insecticidal and acaricidal activities, making this compound a candidate for agricultural applications .

Synthesis Methodologies

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several key steps:

- Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole core.

- Substitution Reactions : Introducing the cyclopropyl and thiophenyl groups through selective substitution.

- Carboxamide Formation : Converting the intermediate into the final carboxamide structure.

Each step requires optimization to maximize yield and purity, as well as to ensure the desired biological activity .

Case Studies and Research Findings

Several studies have explored the biological applications of compounds similar to this compound:

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s cyclopropyl group (small, non-polar) contrasts with bulkier aryl groups in analogs like 3a–3c. The thiophen-3-yl moiety (electron-rich) could improve π-π stacking compared to chlorophenyl groups in 3b or 3e .

- Synthetic Routes : Analogous compounds (e.g., 3a–3p) are synthesized via EDCI/HOBt-mediated coupling, yielding 62–71% . The target compound likely follows a similar protocol, though its ethyl linker may require additional steps for functionalization.

- Physical Properties : The absence of chlorine substituents in the target compound (vs. 3b, 3e) may lower its melting point and improve solubility, as seen in 3c (mp 123–125°C with p-tolyl) .

Molecular Docking and Binding Interactions

’s compound, featuring chlorophenyl groups, demonstrated strong binding to cannabinoid receptors in molecular docking studies due to halogen bonding . The target compound’s thiophene and methoxyphenyl groups may instead prioritize hydrophobic and hydrogen-bonding interactions, suggesting divergent target profiles.

Q & A

Q. Intermediate preparation :

- Synthesize 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions .

- Prepare the ethylenediamine-linked pyrazole core through nucleophilic substitution or coupling reactions (e.g., using triethylamine as a base in ethanol or DMF) .

Q. Carboxamide formation :

- React the pyrazole intermediate with 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene aromatic signals at δ 6.8–7.5 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolve spatial arrangements of the pyrazole-thiophene-carboxamide scaffold (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies optimize reaction yields and selectivity during the synthesis of pyrazole-thiophene intermediates?

- Methodology :

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach thiophene groups, enhancing regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in cyclopropane formation .

- Temperature Control : Lower temperatures (0–5°C) reduce dimerization during carboxamide coupling .

- Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant optimizations .

Q. How does the compound’s structure-activity relationship (SAR) influence its biological activity?

- SAR Insights :

-

Pyrazole Core : Methyl substitution at N1 enhances metabolic stability by reducing CYP450 oxidation .

-

Thiophene vs. Furan : Thiophene’s sulfur atom improves binding affinity to enzymes (e.g., kinase targets) via hydrophobic interactions .

-

Methoxy Group : The 2-methoxyphenyl moiety increases solubility and modulates logP values, as shown in comparative studies of analogs (Table 1) .

Table 1 : Comparative Bioactivity of Structural Analogs

Substituent IC₅₀ (nM) Solubility (mg/mL) 2-Methoxyphenyl 12.3 0.45 4-Chlorophenyl 8.7 0.12 Unsubstituted phenyl 23.1 0.08 Data adapted from analogs in .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonds between the carboxamide and conserved lysine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropyl-thiophene moiety in lipid bilayers .

- Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) binding assays .

Contradictory Data Resolution

Q. How to address discrepancies in reported biological activity across studies?

- Case Example : One study reports anti-inflammatory activity (IC₅₀ = 50 nM), while another shows no effect at 100 nM .

- Resolution Strategies :

Assay Conditions : Check differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or endotoxin contamination.

Compound Purity : Reanalyze batches via HPLC to rule out degradation products .

Negative Controls : Include reference inhibitors (e.g., dexamethasone) to validate assay sensitivity .

Methodological Resources

- Synthetic Protocols : Detailed procedures for pyrazole-carboxamide coupling .

- Computational Tools : Tutorials for docking studies using PyMOL and AutoDock .

- Analytical Standards : CRMs (certified reference materials) for NMR and MS calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.